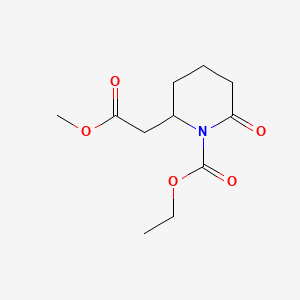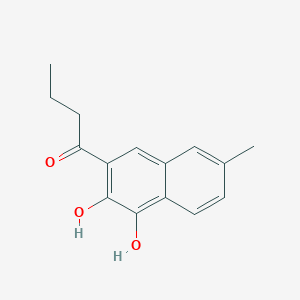![molecular formula C12H13N3O3 B11867818 3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6-methylquinazoline with appropriate reagents to introduce the hydroxy and amino groups at the desired positions. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazolinone derivatives, while reduction of the amino group may produce secondary amines.
Applications De Recherche Scientifique
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid is unique due to the presence of the 6-methylquinazoline moiety, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15) |
Clé InChI |
ZAINEHOBJMDUFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
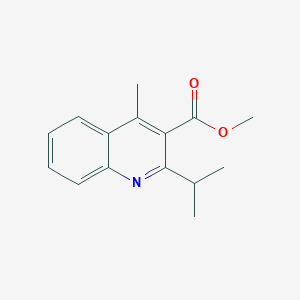
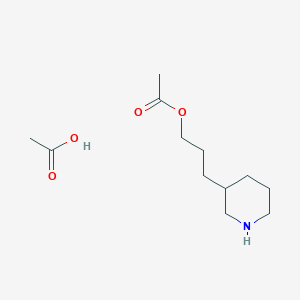
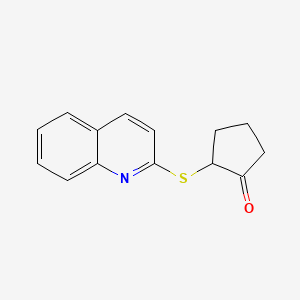
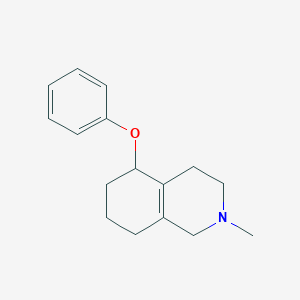

![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

